N-[2-(diethylamino)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N~4~-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a diethylaminoethyl group and a methylsulfonyl group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1: Introduction of the diethylaminoethyl group is achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydride.
Step 2: The methylsulfonyl group is introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Step 3: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of N4-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperidine ring can participate in various substitution reactions, such as halogenation or alkylation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogens or alkyl groups on the piperidine ring.
Scientific Research Applications
N~4~-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly for its potential analgesic and anti-inflammatory properties.
Biological Studies: Employed in studies investigating receptor binding and signal transduction pathways due to its ability to interact with various biological targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group enhances its ability to cross cell membranes, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of its target. These interactions modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
N~4~-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other piperidine derivatives:
N~4~-[2-(DIMETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Similar structure but with dimethylamino instead of diethylamino, affecting its pharmacokinetic properties.
N~4~-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLIC ACID: The carboxylic acid derivative, which may have different solubility and reactivity.
N~4~-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBONITRILE: The nitrile derivative, which can be used as a precursor for further chemical transformations.
These comparisons highlight the unique properties of N4-[2-(DIETHYLAMINO)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE, particularly its balance of hydrophilicity and lipophilicity, which enhances its versatility in various applications.
Properties
Molecular Formula |
C13H27N3O3S |
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Molecular Weight |
305.44 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H27N3O3S/c1-4-15(5-2)11-8-14-13(17)12-6-9-16(10-7-12)20(3,18)19/h12H,4-11H2,1-3H3,(H,14,17) |
InChI Key |
PFUFOPGCIFRHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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